molecular formula C9H9BrN4 B8642973 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Cat. No. B8642973
M. Wt: 253.10 g/mol
InChI Key: QJSOOVORLIHXQP-UHFFFAOYSA-N
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Patent
US09242996B2

Procedure details

To 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine(380 mg, 2.18 mmol) acetonitrile(30 mL) solution at 0° C. was added NBS (388 mg, 2.18 mmol) and the reaction mixture was stirred at 0° C. for 30 min, then at room temperature for additional 40 min. The reaction mixture was then concentrated, redissolved in methanol, to it was added solid LiOH (80 mg), sonicated and concentrated, the residue was triturated with water (2×5 mL), and the supernatants were discarded. the residue was dried under high vacuum, then triturated with EtOAc (2×8 mL), and the supernatants were collected, combined, and concentrated and the light brown residue was obtained as crude 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine. LCMS (m/z): 253.0/255.0 (MH+), 0.38 min.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
388 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[CH:9][C:10]([NH2:13])=[N:11][CH:12]=2)[CH:4]=[N:3]1.C1C(=O)N([Br:21])C(=O)C1>>[Br:21][C:9]1[C:10]([NH2:13])=[N:11][CH:12]=[C:7]([C:5]2[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=2)[CH:8]=1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CN1N=CC(=C1)C=1C=CC(=NC1)N
Name
Quantity
388 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for additional 40 min
Duration
40 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in methanol, to it
ADDITION
Type
ADDITION
Details
was added solid LiOH (80 mg)
CUSTOM
Type
CUSTOM
Details
sonicated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with water (2×5 mL)
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum
CUSTOM
Type
CUSTOM
Details
triturated with EtOAc (2×8 mL)
CUSTOM
Type
CUSTOM
Details
the supernatants were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)C=1C=NN(C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.